molecular formula C16H16ClN3OS B4021728 N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride

N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No. B4021728
M. Wt: 333.8 g/mol
InChI Key: GVXHNNGBFYPGAB-UHFFFAOYSA-N
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Description

This compound belongs to a class of substituted tricyclic compounds, specifically the thieno[2,3-d]pyrimidines, known for their significant antimicrobial activities against various bacteria and fungi (Mittal, Sarode, & Vidyasagar, 2011).

Synthesis Analysis

Synthesis of related compounds involves multi-step processes including reactions like base-catalyzed reactions of secondary amines with carbodiimides, which are derived from aza-Wittig reactions of iminophosphoranes with aromatic isocyanates (Liu, Zhong, & Ding, 2008). Microwave-accelerated synthesis has also been employed for related compounds (Loidreau et al., 2013).

Molecular Structure Analysis

The molecular structure is characterized using spectral and microanalytical data. Crystal structure studies of related compounds indicate interactions like hydrogen bonding and stacking interactions that influence the molecular geometry and conformation (Jiu-fu et al., 2015).

Chemical Reactions and Properties

These compounds typically exhibit reactivity towards various nucleophilic and electrophilic agents, leading to the formation of a variety of derivatives. The presence of functional groups like methoxyphenyl impacts the chemical reactivity significantly (Farouk, Ibrahim, & El-Gohary, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as their crystal structure and solubility, are often determined using X-ray diffraction and various spectroscopic methods. Crystallographic data provide insights into the compound's stability and solid-state characteristics (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and interactions with various substrates or reagents, are crucial for understanding the compound's potential applications. These properties are often elucidated through experimental and theoretical studies, including density functional theory (DFT) and reactivity assays (Lu et al., 2012).

properties

IUPAC Name

N-(3-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS.ClH/c1-20-11-5-2-4-10(8-11)19-15-14-12-6-3-7-13(12)21-16(14)18-9-17-15;/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXHNNGBFYPGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C4=C(CCC4)SC3=NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride
Reactant of Route 2
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N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride

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